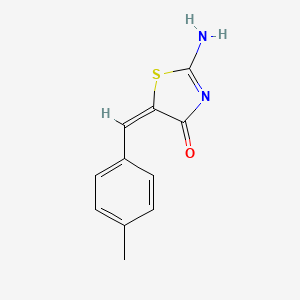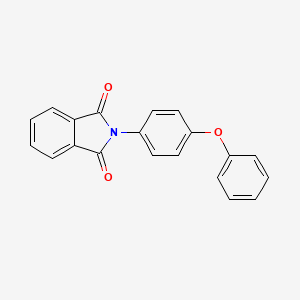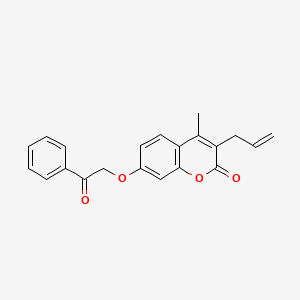
4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one core with various substituents, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxychromen-2-one, 2-oxo-2-phenylethyl bromide, and allyl bromide.
Etherification: The 4-methyl-7-hydroxychromen-2-one undergoes etherification with 2-oxo-2-phenylethyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the intermediate 4-methyl-7-(2-oxo-2-phenylethoxy)chromen-2-one.
Alkylation: The intermediate is then subjected to alkylation with allyl bromide in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxychromen-2-one: A precursor in the synthesis of the target compound.
7-(2-oxo-2-phenylethoxy)chromen-2-one: Lacks the prop-2-en-1-yl substituent.
3-(prop-2-en-1-yl)chromen-2-one: Lacks the 2-oxo-2-phenylethoxy substituent.
Uniqueness
4-methyl-7-(2-oxo-2-phenylethoxy)-3-(prop-2-en-1-yl)-2H-chromen-2-one is unique due to the presence of both the 2-oxo-2-phenylethoxy and prop-2-en-1-yl substituents on the chromen-2-one core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-methyl-7-phenacyloxy-3-prop-2-enylchromen-2-one |
InChI |
InChI=1S/C21H18O4/c1-3-7-18-14(2)17-11-10-16(12-20(17)25-21(18)23)24-13-19(22)15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 |
InChI Key |
BHCSMMBGTZJOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


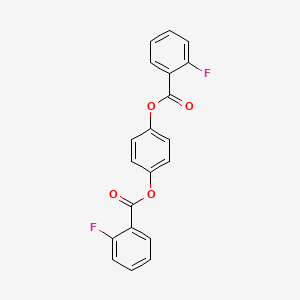
![Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15044725.png)
![2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15044735.png)
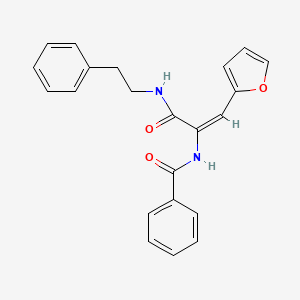
![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)
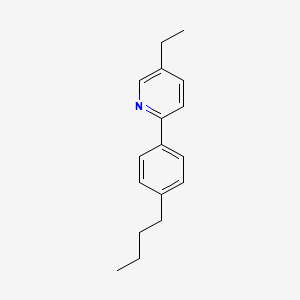

![6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)
![5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15044753.png)
![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)
![N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide](/img/structure/B15044766.png)
![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate](/img/structure/B15044785.png)
